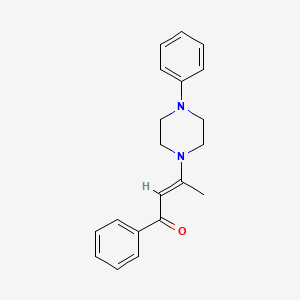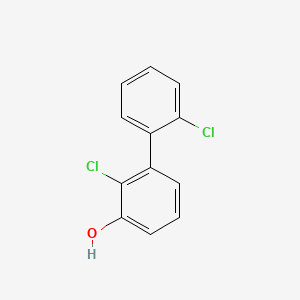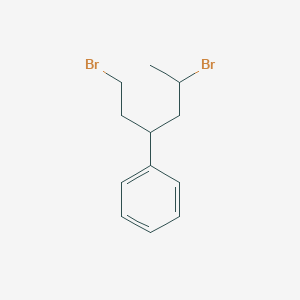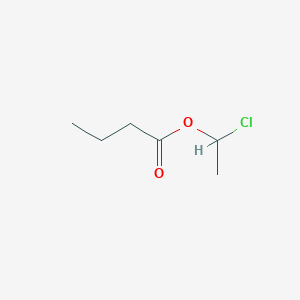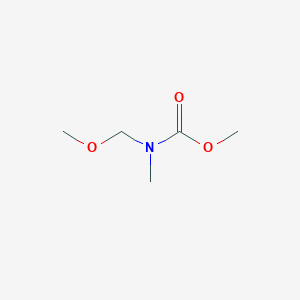
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a piperidine ring in its structure suggests potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with piperidine and a suitable ketone precursor. Common synthetic routes may include:
Aldol Condensation: Reacting 3-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by reaction with piperidine.
Reductive Amination: Using 3-chlorobenzaldehyde and piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the piperidine ring suggests potential binding to neurotransmitter receptors, while the chlorophenyl group may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-2-one: Similar structure with a different position of the ketone group.
1-(3-Chlorophenyl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
82935-06-6 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-5-12(11-13)14(17)7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2 |
Clave InChI |
KALXKAGOMISNSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


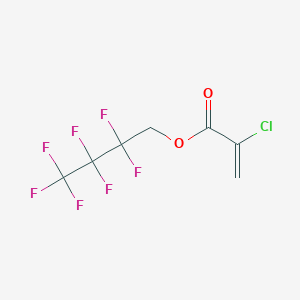
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
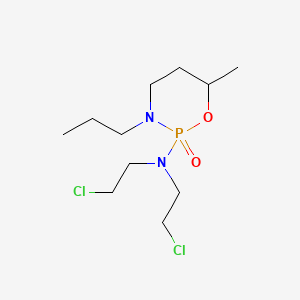
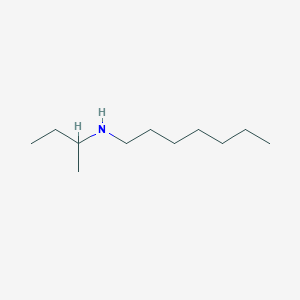

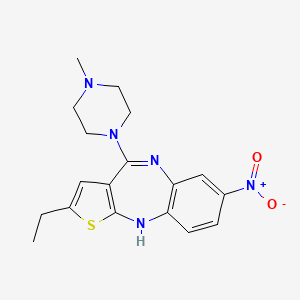
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
